molecular formula C9H10BrNO3 B13474034 Methyl 3-amino-2-bromo-6-methoxybenzoate

Methyl 3-amino-2-bromo-6-methoxybenzoate

Cat. No.: B13474034
M. Wt: 260.08 g/mol
InChI Key: ZQJNEDMHKLWAJD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-bromo-6-methoxybenzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 2-bromo-6-methoxybenzoate
  • Methyl 3-amino-4-methoxybenzoate

Uniqueness

Methyl 3-amino-2-bromo-6-methoxybenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 3-amino-2-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(11)8(10)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

ZQJNEDMHKLWAJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Br)C(=O)OC

Origin of Product

United States

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